molecular formula C24H22FN5O2 B6584199 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1251602-27-3

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B6584199
CAS No.: 1251602-27-3
M. Wt: 431.5 g/mol
InChI Key: ASYLOIMUBZMJQH-UHFFFAOYSA-N
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Description

The compound 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative featuring a 4-(4-fluorophenyl)piperazine moiety linked via a 2-oxoethyl chain to the pyrimidine core, with a 4-methylphenyl substituent at position 2 and a cyano group at position 4.

Properties

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)-6-oxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2/c1-17-2-4-18(5-3-17)23-27-15-19(14-26)24(32)30(23)16-22(31)29-12-10-28(11-13-29)21-8-6-20(25)7-9-21/h2-9,15H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYLOIMUBZMJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The target compound’s key structural elements include:

  • 4-Methylphenyl group at position 2.
  • 4-(4-Fluorophenyl)piperazinyl-2-oxoethyl side chain at position 1.
  • Cyano group at position 5.

Analogous compounds from the evidence and their substituent variations:

Compound ID (Source) Position 2 Substituent Position 1/4 Substituent Key Structural Differences
4c () 4-Methylphenyl Chromenone-linked propylthio group Chromenone moiety absent in target
4g () 4-Methylphenyl Benzylthio group Piperazine vs. benzylthio
3i () 4-(Phenoxymethyl)phenyl Trifluoromethylbenzylthio group Fluorophenylpiperazine vs. CF3 group
5c () Phenyl 4-Trifluoromethylbenzylthio Target has 4-methylphenyl and piperazine

Key Observations :

  • The 4-methylphenyl group is common in analogs like 4c and 4g, which show moderate antibacterial activity .
  • The piperazine moiety in the target compound may enhance solubility and CNS penetration compared to thioether-linked analogs (e.g., 4g) .

Physicochemical Properties

Comparative data on melting points, yields, and spectral signatures:

Compound ID (Source) Melting Point (°C) Yield (%) Notable Spectral Data (NMR/HRMS)
Target Compound Not reported
4c () 201.8–203.6 30.3 δH 2.35 (s, 3H, CH3), HRMS m/z 698.215
4g () 224–225 δH 2.37 (s, 3H, CH3), HRMS m/z 394.121
4-(4-Methoxyphenyl) derivative () 300 δC 163.2 (C=O), HRMS m/z 271.058

Key Observations :

  • Melting points for analogs with 4-methylphenyl groups range widely (201–300°C), influenced by side-chain bulkiness and hydrogen bonding .
  • The target’s piperazine group may lower its melting point compared to rigid chromenone-containing analogs (e.g., 4c) due to reduced crystallinity .
Antibacterial Activity:
  • 4c (): Moderate activity against S. aureus (MIC = 8 µg/mL) due to chromenone-thioether linkage .
  • 4g (): Activity likely reduced compared to 4c, as benzylthio groups exhibit lower membrane penetration .
Antiviral Potential:
  • A pyrimidine analog with a phenylethylsulfanyl group () showed high binding energy (−9.2 kcal/mol) against SARS-CoV-2, suggesting the target’s piperazine group could enhance affinity via hydrophobic interactions .
Cytotoxicity:
  • Hydrazine-linked pyrimidines () exhibit IC50 values >50 µM, indicating that the target’s piperazine may reduce toxicity compared to hydrazinyl derivatives .

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